2-{2-[(3-acetylphenyl)amino]-2-oxoethoxy}-N-(2-cyanophenyl)benzamide
Overview
Description
The compound “2-{2-[(3-acetylphenyl)amino]-2-oxoethoxy}-N-(2-cyanophenyl)benzamide” is a type of benzamide . It has a molecular formula of C24H19N3O4, an average mass of 413.425 Da, and a monoisotopic mass of 413.137543 Da .
Synthesis Analysis
Benzamide compounds, including the one , can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process uses TEA as a base and THF as a solvent . The yields for 2,3-dimethoxybenzamides were 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Benzamides, including this compound, have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have shown a range of pharmacological effects, including antioxidant, free radical scavenging, and metal chelating activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various methods, including IR, 1H NMR, and 13C NMR spectroscopic, and elemental methods .Safety and Hazards
Properties
IUPAC Name |
2-[2-(3-acetylanilino)-2-oxoethoxy]-N-(2-cyanophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16(28)17-8-6-9-19(13-17)26-23(29)15-31-22-12-5-3-10-20(22)24(30)27-21-11-4-2-7-18(21)14-25/h2-13H,15H2,1H3,(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXJTKFKSICYKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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